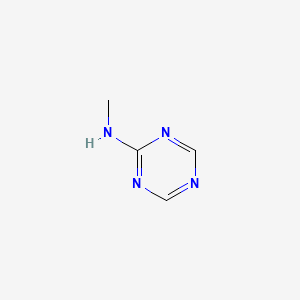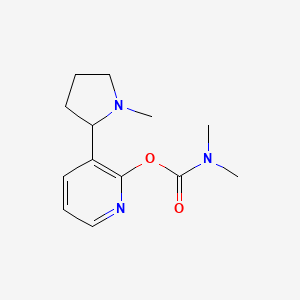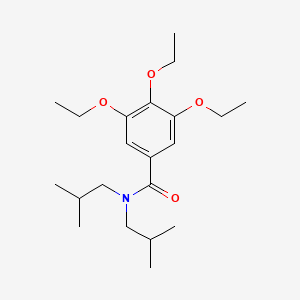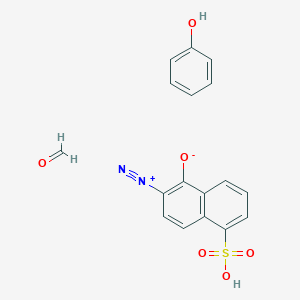
N-methyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is a derivative of 1,3,5-triazine, where one of the hydrogen atoms is replaced by a methyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the base-mediated synthesis using readily available imidates, guanidines, and amides or aldehydes as starting materials. Cesium carbonate is often used as the base in this three-component reaction, which provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .
Another method involves the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give intermediate nitriles. These nitriles then undergo [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonia, dicyandiamide, sodium azide, and cesium carbonate. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted triazines, triazine N-oxides, and amine derivatives. These products have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
N-methyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives exhibit biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
N-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the methyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used derivative with three amino groups.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another important derivative with three hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
4039-99-0 |
|---|---|
Fórmula molecular |
C4H6N4 |
Peso molecular |
110.12 g/mol |
Nombre IUPAC |
N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H6N4/c1-5-4-7-2-6-3-8-4/h2-3H,1H3,(H,5,6,7,8) |
Clave InChI |
VXMGBSXIKBWFBU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)



![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)




![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
